4-(3-Fluorophenyl)-2-hydrazinylthiazole
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Overview
Description
4-(3-Fluorophenyl)-2-hydrazinylthiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-fluorophenyl group and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-2-hydrazinylthiazole typically involves the reaction of 3-fluoroaniline with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-2-hydrazinylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
4-(3-Fluorophenyl)-2-hydrazinylthiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)-2-aminothiazole: Similar structure but with an amino group instead of a hydrazinyl group.
4-(3-Fluorophenyl)-2-methylthiazole: Contains a methyl group instead of a hydrazinyl group.
4-(3-Fluorophenyl)-2-thioxothiazolidinone: Features a thioxo group in place of the hydrazinyl group.
Uniqueness
4-(3-Fluorophenyl)-2-hydrazinylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrazinyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and development.
Properties
Molecular Formula |
C9H8FN3S |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
[4-(3-fluorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H8FN3S/c10-7-3-1-2-6(4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |
InChI Key |
MCWDPOKGTOUOFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=N2)NN |
Origin of Product |
United States |
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